

Application Notes and Protocols for PD-166866 in Cell Culture

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Compound of Interest

Compound Name: PD-166866

Cat. No.: B1684483

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Introduction

PD-166866 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2][3] As a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors, it functions as an ATP-competitive inhibitor of FGFR1.[2][3] This compound exhibits high selectivity for FGFR1 over other kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), c-Src, and insulin receptor tyrosine kinase.[1][2][4] **PD-166866** has been demonstrated to inhibit bFGF-mediated receptor autophosphorylation and subsequent downstream signaling pathways, including the MAPK/ERK and Akt/mTOR pathways.[1][2][4] These characteristics make **PD-166866** a valuable tool for studying FGFR1 signaling in various cellular processes, including cell proliferation, angiogenesis, and apoptosis, with potential applications in cancer research and the study of fibrotic diseases.[2][5]

Data Presentation

Solubility of PD-166866

For optimal results in cell culture experiments, it is crucial to use freshly prepared solutions. It is important to note that moisture-absorbing DMSO can reduce the solubility of **PD-166866**. [4]

Solvent	Solubility	Molar Concentration (approx.)	Notes
DMSO	40 mg/mL	100.89 mM	Use fresh, anhydrous DMSO.[4]
DMSO	31 mg/mL	78.19 mM	-
DMSO	21 mg/mL	52.97 mM	-
DMSO	14 mg/mL	35.31 mM	-
DMSO	12 mg/mL	30.27 mM	Sonication is recommended.[6]
DMSO	3.33 mg/mL	8.40 mM	Ultrasonic and warming to 60°C may be required.[7]
DMSO	2 mg/mL	5.04 mM	-[1]
Ethanol	4 mg/mL	10.09 mM	-[4]
Ethanol	3 mg/mL	7.57 mM	Sonication is recommended.[6]
Ethanol	0.1 mg/mL	0.25 mM	-[1]
Water	Insoluble	-	-[4]
DMF	2 mg/mL	5.04 mM	-[1]
DMF:PBS (pH 7.2) (1:6)	0.14 mg/mL	0.35 mM	-[1]

Biological Activity and Working Concentrations

The following table summarizes the reported biological activity of **PD-166866** in various assays and cell lines.

Assay Type	Target/Cell Line	IC50 / Concentration	Incubation Time	Key Findings
Cell-free Kinase Assay	FGFR1	52.4 nM	-	Potent and selective inhibition of FGFR1 tyrosine kinase. [1] [2] [3] [4] [7]
FGFR1 Autophosphorylation	NIH 3T3 cells	10.8 nM	-	Inhibition of bFGF-mediated receptor autophosphorylation. [1] [3]
FGFR1 Autophosphorylation	L6 cells	3.1 nM	-	Inhibition of bFGF-mediated receptor autophosphorylation in cells overexpressing human FGFR-1. [1] [3]
MAPK (ERK1/2) Phosphorylation	L6 cells	4.3 nM (p44), 7.9 nM (p42)	-	Inhibition of bFGF-induced MAPK phosphorylation. [1] [4]
Cell Growth (bFGF-stimulated)	L6 cells	24 nM	8 days	Concentration-related inhibition of bFGF-stimulated cell growth. [2] [7]
Microcapillary Growth	HUVEC cells	0.1 μ M	-	Inhibition of microvessel outgrowth

(angiogenesis).

[\[4\]](#)

Cell Viability	HeLa cells	2.5 μ M - 50 μ M	24 hours	Significant reduction in cell viability, stabilizing at ~25% survival at 25 μ M. [8]
Cell Migration	VL-8 cells	10 μ M	-	Reduction in cell migration. [1]
Apoptosis Induction	HeLa cells	50 μ M	24 hours	Evidence of apoptosis through chromatin degradation and increased PARP expression. [8]
Autophagy Induction	HeLa cells	50 μ M	24 hours	Induces autophagy by repressing the Akt/mTOR signaling pathway. [4] [6]

Experimental Protocols

Preparation of PD-166866 Stock Solution in DMSO

- Materials:
 - **PD-166866** powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or vials

- Procedure:
 - Aseptically weigh the desired amount of **PD-166866** powder.
 - Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). To prepare a 10 mM stock solution from **PD-166866** (Molecular Weight: 396.44 g/mol), dissolve 3.96 mg in 1 mL of DMSO.
 - Vortex the solution until the powder is completely dissolved. Gentle warming (up to 60°C) or sonication may be necessary to aid dissolution.^{[6][7]}
 - Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile vial.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 year; at -80°C, within 2 years.^[7]

General Protocol for Treating Adherent Cells with PD-166866

- Materials:
 - Adherent cells in culture (e.g., HeLa, NIH 3T3, L6)
 - Complete cell culture medium
 - **PD-166866** stock solution in DMSO
 - Phosphate-Buffered Saline (PBS)
 - Multi-well plates or culture flasks
- Procedure:
 - Seed the cells in a multi-well plate or culture flask at the desired density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

- The next day, prepare the working concentrations of **PD-166866** by diluting the DMSO stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is typically $\leq 0.1\%$ to minimize solvent toxicity.
- Remove the old medium from the cells.
- Add the medium containing the desired concentrations of **PD-166866** (and a vehicle control with the same concentration of DMSO) to the cells.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- After the incubation period, the cells can be harvested for downstream analysis such as viability assays (e.g., MTT), protein analysis (e.g., Western blot), or microscopy.

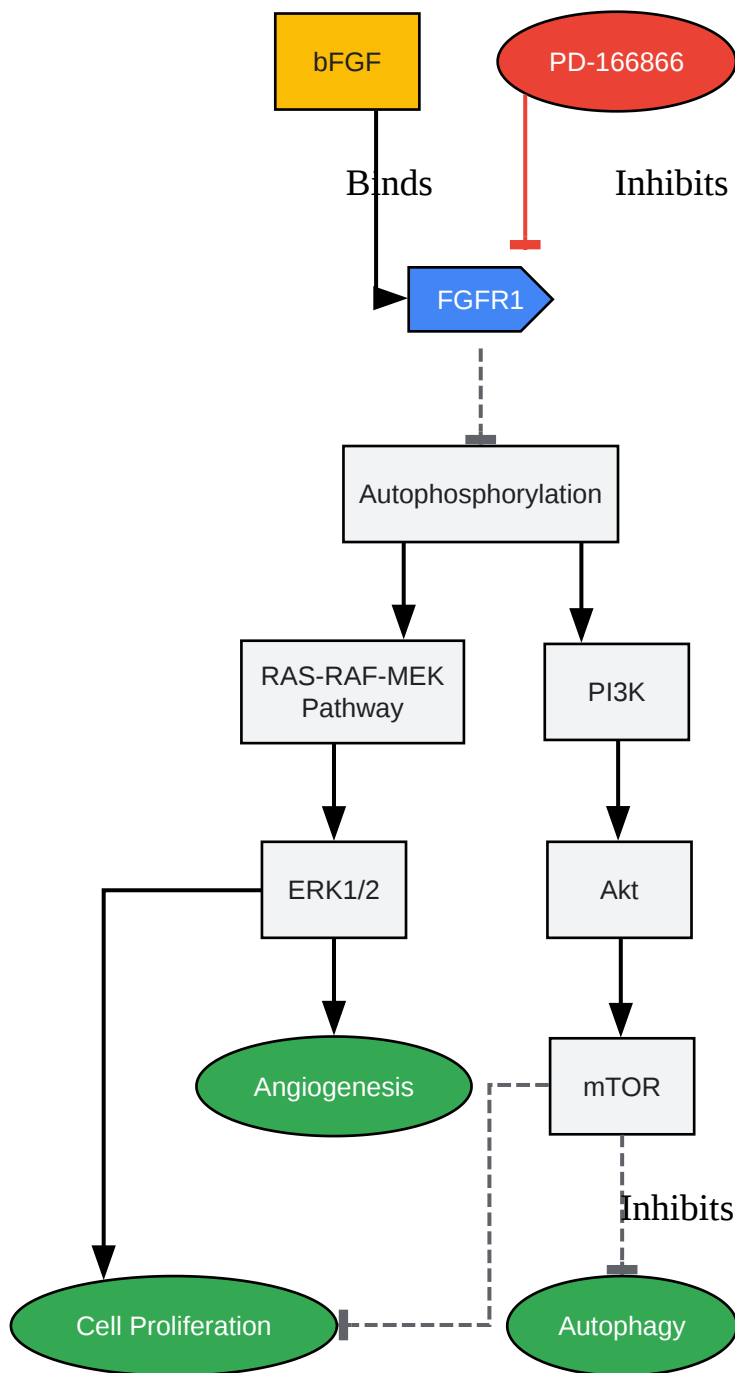
Example Protocol: Inhibition of bFGF-Induced Cell Proliferation in L6 Cells

This protocol is adapted from published studies.[\[2\]](#)[\[7\]](#)

- Cell Seeding: Seed L6 cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium and incubate overnight.
- Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
- Treatment: Prepare a serial dilution of **PD-166866** in a serum-free medium containing basic Fibroblast Growth Factor (bFGF) at a final concentration of 10 ng/mL. Also include a vehicle control (DMSO + bFGF) and a negative control (vehicle without bFGF).
- Incubation: Remove the serum-free medium from the cells and add the treatment media. Incubate for 48-72 hours. In some experimental setups, daily exposure to the compound may be required.[\[2\]](#)[\[7\]](#)
- Analysis: Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.

Visualizations

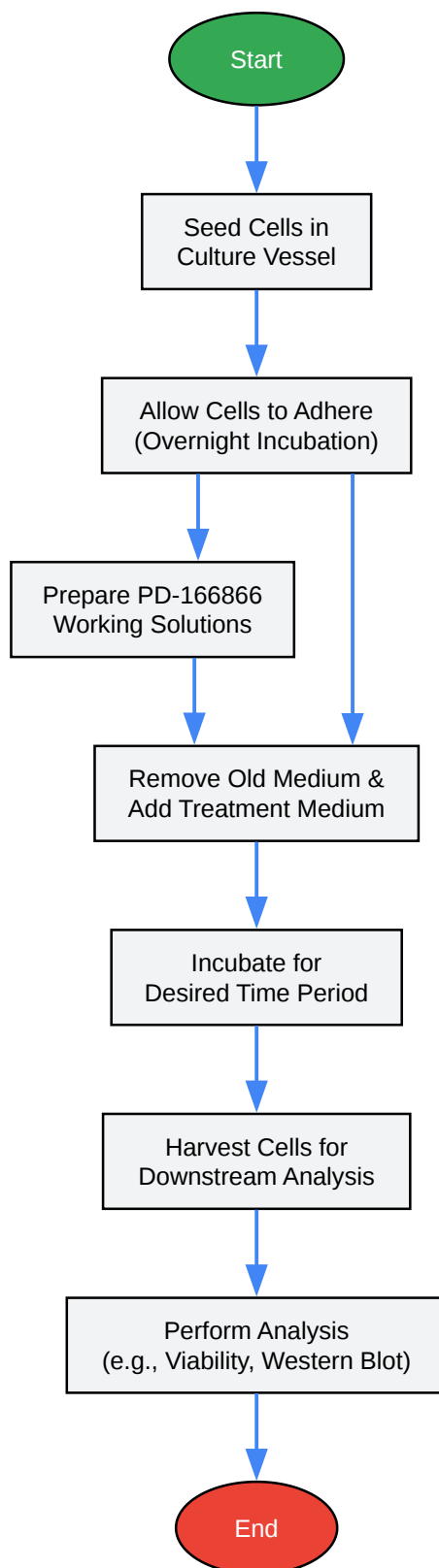
Signaling Pathway of PD-166866 Action



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Caption: Mechanism of action of **PD-166866**.

Experimental Workflow for Cell Treatment



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Caption: General workflow for cell treatment with **PD-166866**.

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